molecular formula C17H21N3O2S B13824518 tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate

tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate

Cat. No.: B13824518
M. Wt: 331.4 g/mol
InChI Key: DUPRVQAQOUZVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a 4,6-dimethylpyrimidin-2-yl sulfanyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the 4,6-dimethylpyrimidin-2-yl sulfanyl intermediate: This step involves the reaction of 4,6-dimethylpyrimidine with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group.

    Coupling with the phenyl ring: The intermediate is then coupled with a phenyl ring bearing a suitable leaving group (e.g., halide) through a nucleophilic substitution reaction.

    Introduction of the tert-butyl carbamate group: The final step involves the reaction of the coupled product with tert-butyl chloroformate in the presence of a base to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the functional groups, such as reducing the carbamate to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The presence of the sulfanyl and carbamate groups allows for specific interactions with the active sites of target proteins, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
  • tert-butyl N-(4,4-diethoxybutyl)carbamate
  • tert-butyl (4-bromobutyl)carbamate

Uniqueness

tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate is unique due to the presence of the 4,6-dimethylpyrimidin-2-yl sulfanyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate

InChI

InChI=1S/C17H21N3O2S/c1-11-10-12(2)19-15(18-11)23-14-8-6-13(7-9-14)20-16(21)22-17(3,4)5/h6-10H,1-5H3,(H,20,21)

InChI Key

DUPRVQAQOUZVPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.